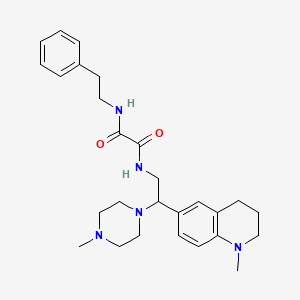

![molecular formula C9H10ClN5 B2872598 N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride CAS No. 158257-69-3](/img/structure/B2872598.png)

N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

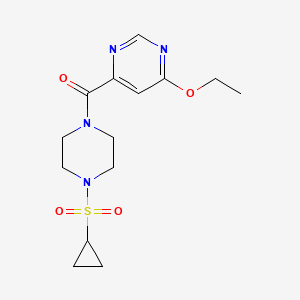

“N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride” is a chemical compound with the CAS Number: 158257-69-3 . It has a molecular weight of 223.66 and its IUPAC name is (E)-2-(2-cyanobenzylidene)hydrazine-1-carboximidamide hydrochloride . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N5.ClH/c10-5-7-3-1-2-4-8(7)6-13-14-9(11)12;/h1-4,6H,(H4,11,12,14);1H/b13-6+; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 223.66 .科学的研究の応用

Synthesis of Acyclic Guanidines

N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride: is utilized in the synthesis of acyclic guanidines. This process typically involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the corresponding free guanidine . Acyclic guanidines are significant due to their presence in various biological compounds and their ability to form hydrogen bonds, which is crucial for biological activity.

Preparation of Cyclic Guanidines

Cyclic guanidines, such as 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines, are present in many natural products and compounds of medicinal interest. The compound can be used to prepare these cyclic guanidines, which play a vital role in pharmaceutical chemistry .

DNA Minor Groove Binders

Guanidines, including derivatives synthesized from N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride , can act as DNA minor groove binders. This application is significant in the development of therapeutic agents that target specific DNA sequences .

Kinase Inhibitors

The guanidine group’s ability to interact with biological systems makes it a key component in the design of kinase inhibitors. These inhibitors can be synthesized using the compound and are essential in treating various diseases, including cancer .

α2-Noradrenaline Receptors Antagonists

N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride: derivatives can serve as antagonists for α2-noradrenaline receptors. These antagonists have potential therapeutic applications in managing hypertension and other cardiovascular conditions .

Catalytic Syntheses

The compound is also involved in catalytic syntheses, particularly in reactions using metal complexes as catalysts. This application is crucial in industrial chemistry for the efficient production of various guanidine derivatives .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

2-[(E)-(2-cyanophenyl)methylideneamino]guanidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5.ClH/c10-5-7-3-1-2-4-8(7)6-13-14-9(11)12;/h1-4,6H,(H4,11,12,14);1H/b13-6+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZYOSSNZSTZFB-AWFSDRIXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN=C(N)N)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N=C(N)N)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-Methoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2872517.png)

![N-(tert-butyl)-2-[(tert-butylamino)carbothioyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2872518.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2872521.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide](/img/structure/B2872523.png)

![[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]amine hydrochloride](/img/structure/B2872527.png)

![N-(2-chlorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2872532.png)

![3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2872536.png)